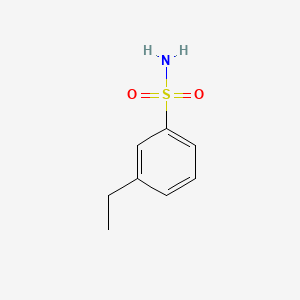

3-Ethylbenzenesulfonamide

説明

Historical Perspectives and Foundational Principles of Sulfonamide Synthesis

The journey of sulfonamides began in the early 20th century, marking a pivotal moment in medicinal chemistry. Although sulfanilamide (B372717) was first synthesized in 1908, its therapeutic potential remained unrecognized for decades. jamanetwork.com The breakthrough came in the 1930s when German chemist Gerhard Domagk discovered the antibacterial properties of a sulfonamide-containing dye, Prontosil. researchgate.netopenaccesspub.org This discovery, which earned Domagk the Nobel Prize, revealed that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide (4-aminobenzenesulfonamide). openaccesspub.org This finding unleashed a wave of research, establishing sulfonamides as the first class of effective synthetic antimicrobial agents and laying the groundwork for modern chemotherapy. ijpsjournal.com

The foundational principle of sulfonamide synthesis has traditionally been the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. ekb.egwikipedia.org This classical method remains a cornerstone of sulfonamide preparation. nih.gov The general process involves:

Chlorosulfonation: An aromatic compound, such as a substituted benzene (B151609), is treated with chlorosulfonic acid to introduce the sulfonyl chloride group (-SO₂Cl).

Amination: The resulting sulfonyl chloride is then reacted with an amine (R-NH₂) or ammonia (NH₃) to form the sulfonamide linkage (-SO₂NH-). libretexts.org

This straightforward and versatile method allowed for the synthesis of thousands of sulfonamide derivatives, as researchers explored the relationship between chemical structure and biological activity. libretexts.org The essential structural features for the original antibacterial activity were identified as a benzene ring with a para-amino group and a singly substituted sulfonamide group. libretexts.org

Evolution of Benzenesulfonamide (B165840) Derivatives in Organic Synthesis

Following the initial focus on antibacterial agents, the scope of benzenesulfonamide derivatives expanded dramatically. Scientists discovered that modifications to the basic sulfonamide structure could yield compounds with a wide array of pharmacological activities, many devoid of antibacterial properties. wikipedia.orgnih.gov This evolution transformed the benzenesulfonamide scaffold into a "privileged" structure in medicinal chemistry, valued for its ability to interact with various biological targets. researchgate.net

The development of new derivatives led to several important classes of drugs:

Diuretics: Observations of side effects from antibacterial sulfonamides led to the development of thiazide diuretics. ekb.egwikipedia.org

Antidiabetic Agents: The sulfonylurea class of drugs, used to treat type 2 diabetes, emerged from research into sulfonamide compounds. openaccesspub.orgekb.eg

Anticancer Agents: Many aromatic and heteroaromatic sulfonamides act as inhibitors of carbonic anhydrase, an enzyme implicated in the growth of some tumors. ekb.egrsc.org

Anti-inflammatory Drugs: Celecoxib, a selective COX-2 inhibitor, features a sulfonamide moiety. ekb.eg

Antiviral Agents: The sulfonamide group is present in protease inhibitors like Darunavir, used in HIV treatment. ekb.eg

Beyond medicine, benzenesulfonamide derivatives are valuable intermediates and protecting groups in organic synthesis. mdpi.com Their chemical stability and predictable reactivity make them useful building blocks for constructing more complex molecules. researchgate.net

Structural Diversity within the Ethylbenzenesulfonamide Class

The ethylbenzenesulfonamide class exemplifies the structural diversity achievable with simple substitutions on the benzene ring. The position of the ethyl group relative to the sulfonamide group gives rise to three distinct isomers: 2-ethylbenzenesulfonamide, 3-ethylbenzenesulfonamide, and 4-ethylbenzenesulfonamide. Each isomer possesses unique physical and chemical properties due to the different electronic and steric environments.

This compound, the focus of this article, is one of these structural variants. While specific research on this compound is less extensive than on its para-substituted counterpart, its synthesis follows the general principles of sulfonamide preparation. For instance, N-(substituted phenyl)-4-ethylbenzenesulfonamides have been synthesized and characterized using spectral methods like IR and NMR. researchgate.net The synthesis of related compounds, such as 3-Bromo-N-ethylbenzenesulfonamide, which serves as an intermediate in pharmaceutical and agrochemical research, has also been documented. lookchem.com

The structural differences between these isomers can be expected to influence their reactivity, solubility, and interactions with biological systems. For example, the synthesis of 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine (B122466) amido)ethyl]benzene sulfonamide highlights the use of the ethylbenzenesulfonamide moiety as a building block in creating more complex pharmaceutical agents. google.com

Table 1: Properties of Ethylbenzenesulfonamide Isomers

| Property | 2-Ethylbenzenesulfonamide | This compound | 4-Ethylbenzenesulfonamide |

|---|---|---|---|

| CAS Number | 7350-77-8 | 76091-62-4 | 7350-78-9 |

| Molecular Formula | C₈H₁₁NO₂S | C₈H₁₁NO₂S | C₈H₁₁NO₂S |

| Molecular Weight | 185.24 g/mol | 185.24 g/mol | 185.24 g/mol |

| General Structure | Ethyl and sulfonamide groups are ortho to each other. | Ethyl and sulfonamide groups are meta to each other. | Ethyl and sulfonamide groups are para to each other. |

Data sourced from chemical databases. Specific experimental data for this compound is limited in the provided search results.

Overview of Research Paradigms in Sulfonamide Chemistry

Contemporary research in sulfonamide chemistry is driven by the need for more efficient, sustainable, and versatile synthetic methods. researchgate.net While the classical reaction of sulfonyl chlorides and amines remains prevalent, concerns over the use of toxic reagents and the generation of waste have spurred the development of novel strategies. nih.govresearchgate.net

Modern research paradigms include:

Green Chemistry Approaches: Efforts are focused on using environmentally friendly catalysts, green solvents, and energy-efficient methods to synthesize sulfonamides and related compounds like quinoxalines. researchgate.net

Metal-Catalyzed Cross-Coupling: Copper-catalyzed methods have emerged for coupling aryl boronic acids, amines, and a sulfur dioxide source (DABSO) to form sulfonamides. nih.gov Dual copper and visible-light-induced catalysis has also been used to couple phenylsulfinic acids and aryl azides. mdpi.com

Electrochemical Synthesis: An environmentally benign electrochemical method enables the oxidative coupling of readily available thiols and amines, producing sulfonamides with hydrogen as the only byproduct. nih.gov

Direct SO₂ Insertion: A groundbreaking method involves the direct insertion of sulfur dioxide (SO₂) into the carbon-nitrogen (C–N) bonds of primary amines to form primary sulfonamides, offering a streamlined route to this important functional group. scienmag.com

N-Acyl-N-alkyl/aryl Sulfonamide (NASA) Chemistry: This area explores the use of N-acyl-N-alkyl/aryl sulfonamides as reactive groups for the modification and covalent inhibition of proteins in living systems, opening new avenues in chemical biology. acs.org

These advanced methodologies not only provide more efficient access to known sulfonamide structures but also enable the synthesis of novel derivatives with unique properties, ensuring the continued relevance of sulfonamide chemistry in pharmaceutical and materials science research. scienmag.comacs.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAXFFOLDRMEAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563751 | |

| Record name | 3-Ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-46-7 | |

| Record name | 3-Ethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Ethylbenzenesulfonamide and Analogues

Regioselective Synthesis Strategies for Substituted Benzenesulfonamides

Achieving specific substitution patterns on the benzene (B151609) ring is critical in the synthesis of benzenesulfonamide (B165840) derivatives. The regiochemical outcome of electrophilic aromatic substitution reactions is governed by the directing effects of the substituents already present on the ring. For a meta-disubstituted product like 3-Ethylbenzenesulfonamide, the synthetic strategy must involve introducing a meta-directing group first. libretexts.org

Sulfonylation Reactions of Ethylamine with Benzenesulfonyl Chlorides

The classical and most common method for forming the sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net In the context of synthesizing analogues of this compound, such as N-ethyl-3-ethylbenzenesulfonamide, the reaction would involve treating 3-ethylbenzenesulfonyl chloride with ethylamine. This nucleophilic substitution reaction typically requires a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.netgoogleapis.com

The general reaction is as follows: Ar-SO₂Cl + R-NH₂ → Ar-SO₂-NH-R + HCl

While aliphatic amines like ethylamine generally provide the desired sulfonamide in high yields, aromatic amines often necessitate higher temperatures and longer reaction times, which can lead to lower yields and the formation of byproducts. researchgate.net To synthesize the primary sulfonamide, this compound, the corresponding 3-ethylbenzenesulfonyl chloride would be reacted with ammonia (B1221849) or an ammonia equivalent.

Aminomethylation and Related Functionalization Approaches

Aminomethylation introduces an aminomethyl group onto a molecule. While not a direct method for the primary synthesis of this compound, it represents a strategy for the derivatization of a pre-existing sulfonamide. For instance, a primary sulfonamide can be functionalized at the nitrogen atom. Related approaches include N-alkylation or N-arylation, which can be used to modify the sulfonamide nitrogen. For example, an efficient N-methylation of sulfonamides can be achieved using methanol (B129727) in the presence of a ruthenium catalyst. organic-chemistry.org Intermolecular alkylation of sulfonamides can also be accomplished with trichloroacetimidates in refluxing toluene. organic-chemistry.org

Condensation Reactions and Amidation Strategies

Condensation reactions provide an alternative route to sulfonamides. A notable strategy involves the direct coupling of sulfonamides and alcohols, which proceeds via a domino dehydrogenation-condensation-hydrogenation sequence catalyzed by a nanostructured catalyst. acs.org This method is environmentally benign as it produces water as the only side-product. acs.org

Another innovative approach merges traditional amide coupling partners—carboxylic acids and amines—to generate sulfonamides. This is achieved through a copper-catalyzed process that converts aromatic acids into sulfonyl chlorides in situ, which then react with an amine in a one-pot synthesis. nih.gov This method avoids the need for pre-functionalization of the starting materials. nih.gov Acid-catalyzed condensation between certain aromatic sulfonamides and aldehydes like glyoxal has also been explored, leading to more complex molecular architectures. nih.gov

Multistep Synthesis Approaches and Optimization

The synthesis of a specifically substituted benzene derivative like this compound requires careful planning of the reaction sequence to ensure the correct regiochemistry. libretexts.org The directing effects of the substituents are paramount. Since the ethyl group is an ortho-, para-director and the sulfonamide group is a meta-director, the order of their introduction onto the benzene ring is crucial.

A plausible multi-step synthesis for this compound would proceed as follows:

Nitration of Benzene: Benzene is first nitrated to form nitrobenzene. The nitro group is a strong meta-director.

Chlorosulfonation of Nitrobenzene: The nitrobenzene is then subjected to chlorosulfonation using chlorosulfonic acid. The nitro group directs the incoming chlorosulfonyl group to the meta position, yielding 3-nitrobenzenesulfonyl chloride.

Amination: The sulfonyl chloride is reacted with ammonia to form 3-nitrobenzenesulfonamide.

Reduction of the Nitro Group: The nitro group is reduced to an amino group (e.g., using tin and hydrochloric acid) to produce 3-aminobenzenesulfonamide.

Diazotization and Ethyl Group Introduction: The amino group is converted to a diazonium salt, which can then be replaced by an ethyl group through a suitable coupling reaction.

Optimization of such a sequence involves adjusting reaction conditions (temperature, solvent, catalysts) at each step to maximize yield and purity. The development of flow chemistry processes, where reactions are linked in a continuous sequence, represents a new paradigm for molecular assembly, allowing for rapid optimization and production. syrris.jp

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally friendly processes. Several green methodologies have been developed for the synthesis of sulfonamides.

Key green approaches include:

Synthesis in Water: A facile and environmentally benign method for sulfonamide synthesis has been developed that uses water as the solvent. This process uses equimolar amounts of the amine and arylsulfonyl chloride and avoids organic bases, with product isolation achieved by simple filtration after acidification. rsc.org

Mechanosynthesis: A solvent-free mechanochemical approach using a ball mill offers a highly efficient and green route. rsc.org This method can involve a one-pot tandem oxidation-chlorination of disulfides followed by amination, utilizing cost-effective and environmentally friendly materials like sodium hypochlorite. rsc.org The environmental factor (E-factor) for this method is significantly lower than traditional solution-based protocols. rsc.org

Alternative Solvents and Oxidants: Sustainable solvents like ethanol, glycerol, and deep eutectic solvents (DESs) have been employed for sulfonamide synthesis. researchgate.netresearchgate.net For example, a method using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant converts thiols to sulfonyl chlorides in situ, which then react with amines to yield sulfonamides in these green solvents. researchgate.net

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Aqueous Synthesis | Uses water as solvent; dynamic pH control. | Environmentally benign, simple filtration workup, no organic base needed. | rsc.org |

| Mechanosynthesis | Solvent-free; ball milling; one-pot procedure. | Cost-effective, low E-factor, avoids harsh conditions. | rsc.org |

| Sustainable Solvents | Uses EtOH, glycerol, or Deep Eutectic Solvents (DESs). | Eco-friendly, mild conditions, simple solvent-free workup. | researchgate.net |

| Catalytic Coupling | Nano-Ru/Fe3O4 catalyzed coupling of sulfonamides and alcohols. | High selectivity, water as the only byproduct, reusable magnetic catalyst. | acs.org |

Derivatization of the N-Substituent and Aromatic Ring

The derivatization of a parent sulfonamide structure is a common strategy in drug discovery to optimize its biological activity and pharmacokinetic properties. Modifications can be made to both the sulfonamide nitrogen (N-substituent) and the aromatic ring.

N-Substituent Derivatization: The primary sulfonamide group (-SO₂NH₂) can be readily alkylated, arylated, or otherwise functionalized. N-substitution can significantly alter the compound's properties. For instance, N-nitro substitution on benzenesulfonamide has been shown to alter the binding mode to target enzymes like carbonic anhydrases, with the benzene ring rotating approximately 100° within the active site compared to the unsubstituted parent compound. nih.gov

Mechanistic Organic Chemistry of 3 Ethylbenzenesulfonamide Transformations

Electron Transfer Pathways in Sulfonamide Reactions

Electron transfer (ET) processes are fundamental to many chemical and biological reactions, initiating reaction cascades by the movement of an electron from one molecule or atom to another. researchgate.netsapub.org In the context of sulfonamides, single-electron oxidation can lead to the formation of radical cations, which are key intermediates in their subsequent transformations. masterorganicchemistry.com For instance, the oxidation of sulfonamide antibiotics has been shown to produce aniline (B41778) radical cations, which can then undergo further reactions. masterorganicchemistry.com

While specific studies on 3-ethylbenzenesulfonamide are limited, the general principles of electron transfer in analogous aromatic systems can be applied. The ethyl group, being a weak electron-donating group, would slightly increase the electron density of the benzene (B151609) ring, potentially influencing the ease of single-electron oxidation compared to unsubstituted benzenesulfonamide (B165840). The solvent environment also plays a crucial role in the rates of electron transfer reactions, with solvent polarity affecting the stability of charged intermediates. nih.gov

The general mechanism for an oxidative electron transfer from a sulfonamide can be depicted as:

Step 1: Single-Electron Transfer (SET) : An oxidizing agent abstracts a single electron from the sulfonamide, forming a radical cation.

Step 2: Subsequent Reactions : The radical cation can then undergo various reactions, such as intramolecular cyclization or reaction with other species in the medium.

The study of flavin redox reactions has shown that the yield of semiquinone from flavin reduction is linearly dependent on the solvent's dielectric constant, suggesting the involvement of a polar intermediate. nih.gov This highlights the importance of the reaction medium in influencing electron transfer pathways.

Nucleophilic and Electrophilic Substitution Mechanisms on the Benzenesulfonamide Scaffold

The benzenesulfonamide scaffold of this compound is susceptible to both nucleophilic and electrophilic substitution reactions, with the regioselectivity and reaction rate being influenced by the directing effects of the sulfonamide and ethyl groups.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, typically electron-rich, are generally poor substrates for nucleophilic attack. However, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com The sulfonamide group (-SO2NH2) is a moderately deactivating, meta-directing group in electrophilic aromatic substitution. In the context of SNAr, its electron-withdrawing nature can facilitate the attack of a nucleophile if a suitable leaving group is present on the ring.

The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing this intermediate. libretexts.org For a hypothetical SNAr reaction on a derivative of this compound (e.g., with a leaving group at the 1-position), the ethyl group at the meta position would have a minor electronic influence on the stability of the Meisenheimer complex.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The sulfonamide group is a deactivating, meta-directing group, while the ethyl group is an activating, ortho-, para-directing group. libretexts.org In this compound, these opposing effects will dictate the position of further substitution.

The general mechanism for SEAr involves two main steps:

Attack of the electrophile : The π electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion). masterorganicchemistry.com

Deprotonation : A base removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

For this compound, the directing effects would likely lead to a mixture of products upon electrophilic attack. The activating ethyl group directs to positions 2, 4, and 6, while the deactivating sulfonamide group directs to position 5. Steric hindrance from the existing substituents would also play a role in the final product distribution.

| Reaction Type | Directing Effect of -SO₂NH₂ | Directing Effect of -CH₂CH₃ | Predicted Major Substitution Positions |

| SEAr | Meta | Ortho, Para | 2, 4, 6, 5 (complex mixture expected) |

Reaction Kinetics and Thermodynamic Considerations in Synthesis

The synthesis of sulfonamides, and by extension this compound, is governed by both kinetic and thermodynamic factors. youtube.com Understanding these principles is crucial for optimizing reaction conditions to achieve desired products in high yield and purity.

Reaction Kinetics

Reaction kinetics is the study of reaction rates and the factors that influence them. researchgate.net For the synthesis of this compound, which is typically prepared by the reaction of 3-ethylbenzenesulfonyl chloride with ammonia (B1221849), the rate of reaction will depend on factors such as the concentration of reactants, temperature, and the solvent used.

Thermodynamic Considerations

Thermodynamics provides insight into the energy changes that occur during a chemical reaction, determining the position of equilibrium. youtube.com The enthalpy of reaction (ΔHrxn) indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). The Gibbs free energy of reaction (ΔGrxn) combines enthalpy and entropy and determines the spontaneity of a reaction.

The synthesis of sulfonamides from sulfonyl chlorides and amines is generally a thermodynamically favorable process, driven by the formation of a stable S-N bond and the release of HCl, which is typically neutralized by a base.

| Thermodynamic Parameter | Description | Implication for this compound Synthesis |

| Enthalpy of Reaction (ΔH) | Heat change at constant pressure. youtube.com | The formation of the sulfonamide bond is typically an exothermic process. |

| Entropy of Reaction (ΔS) | Change in disorder. | The reaction of two molecules to form one product molecule generally leads to a decrease in entropy. |

| Gibbs Free Energy (ΔG) | Overall spontaneity of the reaction. | A negative ΔG indicates a spontaneous reaction, which is expected for sulfonamide synthesis under standard conditions. |

Investigating Catalytic Mechanisms in Sulfonamide Transformations

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. Various catalytic systems have been developed for the synthesis and transformation of sulfonamides.

One notable example is the use of poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) as a catalyst for the synthesis of bis(indolyl)methanes. scielo.br In this reaction, it is proposed that the catalyst releases Cl+in situ, which acts as a Lewis acid to activate the carbonyl oxygen of an aldehyde, facilitating the electrophilic substitution of indole. scielo.br

While this example uses a derivative of the compound of interest as a catalyst, it highlights the potential for catalytic activation of molecules containing the benzenesulfonamide core. The development of catalysts for the direct functionalization of the C-H bonds on the aromatic ring of this compound would be a significant advancement, offering more atom-economical synthetic routes.

The oxidation of ethylbenzene (B125841) to acetophenone can be catalyzed by gold nanoparticles supported on zinc oxide. nih.gov The proposed mechanism involves the activation of the catalyst by an oxidizing agent, followed by a radical mechanism. nih.gov This demonstrates a catalytic approach to transforming the ethyl substituent of a related molecule.

The study of catalytic mechanisms often involves a combination of experimental techniques, such as reaction kinetics and spectroscopic analysis, along with computational modeling to elucidate the elementary steps of the catalytic cycle.

Computational and Theoretical Investigations of 3 Ethylbenzenesulfonamide

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic properties of molecules. For benzenesulfonamide (B165840) derivatives, methods like B3LYP with basis sets such as 6-31G(d) or 6-311G+(d,p) are commonly used to perform geometry optimization. This process calculates the lowest energy arrangement of atoms, providing key data on bond lengths, bond angles, and dihedral angles.

For 3-Ethylbenzenesulfonamide, the optimized geometry would reveal the spatial relationship between the ethyl group, the phenyl ring, and the sulfonamide moiety. Theoretical studies on similar compounds, such as toluenesulfonamides, have shown that the sulfonamide group often orients itself nearly perpendicular to the plane of the benzene (B151609) ring. nih.gov The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

| Parameter | Predicted Value | Description |

|---|---|---|

| C-S Bond Length | ~1.77 Å | Distance between the phenyl carbon and the sulfur atom. |

| S-N Bond Length | ~1.63 Å | Distance between the sulfur and nitrogen atoms of the sulfonamide group. |

| S=O Bond Length | ~1.43 Å | Distance for the double bonds between sulfur and oxygen. |

| O-S-O Bond Angle | ~120° | Angle formed by the two oxygen atoms and the central sulfur atom. |

| C-S-N Bond Angle | ~107° | Angle involving the phenyl carbon, sulfur, and nitrogen atoms. |

| C-C-S-N Dihedral Angle | ~90° | Torsional angle describing the rotation of the sulfonamide group relative to the phenyl ring. nih.gov |

Conformational Analysis of this compound Derivatives

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, key rotations exist around the C(phenyl)-S bond, the S-N bond, and the C(phenyl)-C(ethyl) bond.

Table 2: Hypothetical Low-Energy Conformers of this compound

| Conformer | Description | Relative Energy (kJ/mol) |

|---|---|---|

| I (Eclipsed) | -NH2 group eclipses the -SO2 group; S-N bond is perpendicular to the ring. nih.gov | 0.00 (Reference) |

| II (Staggered) | -NH2 group is staggered relative to the -SO2 group; S-N bond is perpendicular to the ring. nih.gov | +1.2 to +5.0 nih.gov |

| III (Ethyl Rotamer A) | Conformer I with the ethyl group in its lowest energy orientation. | ~0.05 |

| IV (Ethyl Rotamer B) | Conformer I with the ethyl group rotated. | ~0.10 |

The stability of different conformers is governed by a delicate balance of intramolecular interactions. In sulfonamides, weak intramolecular hydrogen bonds can occur, for instance, between a hydrogen atom of the amino group and an oxygen atom of the sulfonyl group, although these are generally less significant than intermolecular hydrogen bonds in the solid state.

More prominent are steric and electronic interactions. Steric hindrance between the ethyl group, the phenyl ring hydrogens, and the sulfonamide group will destabilize certain conformations. Electronically, interactions may occur between the lone pair of the nitrogen atom and adjacent groups. In certain substituted sulfonamides, weak attractive forces, such as those between a nitrogen lone pair and methyl hydrogens, can influence the preferred geometry. nih.gov While π-stacking is primarily an intermolecular phenomenon that drives crystal packing, intramolecular π-interactions can occur in larger, more flexible molecules where a part of the molecule can fold back over the aromatic ring. For a relatively small molecule like this compound, significant intramolecular π-stacking is not expected.

The surrounding medium can significantly influence the conformational equilibrium of a molecule. rsc.org Computational studies often simulate these effects using implicit solvent models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation.

For this compound, a polar solvent like water or methanol (B129727) would be expected to stabilize conformers with a larger dipole moment. These solvents can form hydrogen bonds with the -SO2NH2 group, potentially altering the rotational barrier around the S-N bond and favoring more extended conformations. Conversely, a non-polar solvent like chloroform or benzene would favor conformations that minimize the exposed polar surface area. Studies on similar flexible molecules have demonstrated that significant solvent effects can be detected and are crucial for understanding their behavior in solution. nih.gov

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. nih.gov It is calculated from the molecular charge distribution and mapped onto the electron density surface, providing a visual guide to the electrophilic and nucleophilic regions of a molecule. uni-muenchen.deucsb.edu

In an MESP map of this compound, distinct regions of positive and negative potential would be observed:

Negative Potential (Red/Yellow): The most electron-rich areas are located around the two oxygen atoms of the sulfonyl group, indicating their role as primary sites for electrophilic attack or hydrogen bond acceptance. A region of lesser negative potential is also associated with the nitrogen atom's lone pair.

Positive Potential (Blue): The most electron-deficient regions are found around the hydrogen atoms of the sulfonamide's amino group (-NH2), making them potent hydrogen bond donors.

Neutral/Slightly Negative (Green): The phenyl ring and the ethyl group constitute the less polar regions of the molecule. The π-system of the benzene ring typically shows a region of negative potential above and below the plane of the ring.

MESP analysis is a powerful predictor of non-covalent interactions and can guide the understanding of how the molecule might interact with biological receptors or other molecules. rsc.org

Table 3: Predicted Molecular Electrostatic Potential Minima (Vmin) for Key Sites in this compound

| Atom/Region | Predicted Vmin (kcal/mol) | Chemical Implication |

|---|---|---|

| Sulfonyl Oxygen (O=S=O) | -35 to -55 | Strong hydrogen bond acceptor site. researchgate.net |

| Sulfonamide Nitrogen | -20 to -30 | Secondary hydrogen bond acceptor/nucleophilic site. |

| π-region of Phenyl Ring | -10 to -20 | Site for π-π or cation-π interactions. |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or biological activity. oup.com For a series of this compound derivatives (e.g., with additional substitutions on the phenyl ring or the sulfonamide nitrogen), a QSRR model could be developed to predict a specific property, such as inhibitory activity against an enzyme or chromatographic retention time. nih.govnih.gov

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure and can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric: Molecular volume, surface area, specific conformational indices.

Topological: Descriptors based on the 2D graph of the molecule, such as connectivity indices.

Hydrophobicity: Such as the logarithm of the partition coefficient (logP).

Once calculated, these descriptors are used as independent variables in a statistical method, such as multiple linear regression (MLR), to build a mathematical equation that relates them to the observed reactivity (the dependent variable). Such models are valuable in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for providing insights into the molecular features that are most important for a desired effect. nih.gov

Table 4: Example of Descriptors for a Hypothetical QSRR Model of Benzenesulfonamide Derivatives

| Derivative | logP | Dipole Moment (Debye) | HOMO Energy (eV) | Predicted Activity (IC50, µM) |

|---|---|---|---|---|

| This compound | 1.85 | 5.1 | -7.2 | 15.4 |

| 3-Ethyl-4-chlorobenzenesulfonamide | 2.56 | 4.5 | -7.5 | 8.2 |

| 3-Ethyl-4-methoxybenzenesulfonamide | 1.78 | 5.8 | -6.9 | 22.1 |

| N-methyl-3-ethylbenzenesulfonamide | 2.10 | 5.3 | -7.1 | 12.5 |

Note: The values in this table are illustrative and intended to demonstrate the concept of a QSRR model.

Design and Derivatization Strategies for 3 Ethylbenzenesulfonamide Analogues

Strategic Introduction of Functional Groups on the Sulfonamide Nitrogen

The sulfonamide nitrogen atom of 3-ethylbenzenesulfonamide is a key site for derivatization, allowing for the introduction of a wide array of functional groups to modulate the compound's properties. These modifications can influence factors such as acidity, lipophilicity, and the potential for additional interactions with biological targets. Common strategies for N-functionalization include N-alkylation and N-arylation.

N-Alkylation involves the introduction of alkyl groups, which can range from simple methyl or ethyl groups to more complex cyclic or functionalized alkyl chains. This can be achieved through various synthetic methods, including reaction with alkyl halides in the presence of a base. The N-alkylation of the sulfonamide moiety can be a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents for treating complex diseases nih.gov.

N-Arylation introduces aromatic or heteroaromatic rings to the sulfonamide nitrogen. This can be accomplished through methods like copper-catalyzed cross-coupling reactions with aryl halides or arylboronic acids researchgate.netnie.edu.sgias.ac.in. A transition-metal-free procedure for the N-arylation of sulfonamides has also been developed using o-silylaryl triflates in the presence of cesium fluoride, which tolerates a variety of functional groups nih.gov. The introduction of aryl groups can lead to significant changes in the molecule's steric and electronic profile, potentially leading to new interactions with target proteins.

The choice of functional group to be introduced is guided by the desired therapeutic application. For instance, the incorporation of basic amine functionalities can enhance water solubility, while the addition of lipophilic groups can improve membrane permeability.

Table 1: Examples of N-Substituted this compound Analogues and Rationale for Modification

| R Group on Sulfonamide Nitrogen | Rationale for Introduction | Potential Impact on Properties |

| Methyl | Increase lipophilicity, explore steric effects at the binding site. | Increased metabolic stability, altered receptor affinity. |

| Cyclopropylmethyl | Introduce conformational rigidity, explore specific hydrophobic pockets. | Enhanced binding affinity and selectivity. |

| Phenyl | Introduce aromatic interactions (π-π stacking), potential for further substitution. | Altered pharmacokinetic profile, potential for new binding modes. |

| 4-Pyridyl | Introduce hydrogen bond accepting capability, improve solubility. | Enhanced aqueous solubility, potential for specific hydrogen bonding interactions. |

| 2-(Dimethylamino)ethyl | Introduce a basic center for salt formation and improved solubility. | Increased water solubility, potential for ionic interactions. |

Aromatic Ring Substituent Effects on Reactivity and Selectivity

The existing ethyl and sulfonamide groups on the this compound ring exert significant influence on the reactivity and regioselectivity of further electrophilic aromatic substitution reactions. The ethyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect and hyperconjugation. Conversely, the sulfonamide group (-SO₂NH₂) is a deactivating, meta-directing group due to the strong electron-withdrawing nature of the sulfonyl group.

When both groups are present on the ring, their directing effects are in opposition. The ethyl group at position 3 directs incoming electrophiles to positions 2, 4, and 6, while the sulfonamide group at position 1 directs to position 5. The outcome of an electrophilic substitution reaction will depend on the reaction conditions and the nature of the electrophile. Generally, strongly activating groups have a more pronounced directing effect than deactivating groups.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 3-Ethyl-5-nitrobenzenesulfonamide | The strongly deactivating sulfonamide group directs the incoming nitro group to the meta position (position 5). |

| Bromination | Br₂, FeBr₃ | 2-Bromo-5-ethylbenzenesulfonamide and 4-Bromo-5-ethylbenzenesulfonamide | The activating ethyl group directs the incoming bromine to the ortho and para positions (positions 2 and 4 relative to the ethyl group). |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Ethyl-5-acylbenzenesulfonamide | The aromatic ring is deactivated by the sulfonamide group, making Friedel-Crafts reactions challenging. If the reaction proceeds, substitution is expected at the position meta to the sulfonamide. |

It is important to note that steric hindrance from the existing substituents can also play a role in determining the final product distribution.

Linker Strategies for Multifunctional Sulfonamide Conjugates

The this compound scaffold can be incorporated into multifunctional conjugates by attaching it to other bioactive molecules, such as cytotoxic agents, targeting ligands, or imaging agents, through a chemical linker. The choice of linker is critical as it influences the stability, solubility, and release mechanism of the conjugate. Linkers can be broadly classified as cleavable or non-cleavable nih.govbiochempeg.combroadpharm.com.

Cleavable linkers are designed to release the sulfonamide-containing molecule under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes in target cells broadpharm.com. Examples include:

Hydrazone linkers: These are acid-labile and release the payload in the acidic environment of tumors or lysosomes.

Disulfide linkers: These are cleaved in the reducing environment inside cells, where the concentration of glutathione is high.

Peptide linkers: These are designed to be cleaved by specific proteases, such as cathepsins, which are often overexpressed in tumor cells.

Sulfatase-cleavable linkers: These linkers are cleaved by lysosomal sulfatase enzymes to release the payload rsc.org.

Non-cleavable linkers form a stable connection between the sulfonamide and the other molecule. The entire conjugate is internalized by the target cell, and the release of the active sulfonamide derivative relies on the degradation of the carrier molecule, such as an antibody in an antibody-drug conjugate (ADC) nih.gov. Thioether linkers are a common type of non-cleavable linker.

The design of the linker also considers its length and hydrophilicity to ensure proper folding and solubility of the final conjugate.

Table 3: Comparison of Linker Strategies for this compound Conjugates

| Linker Type | Cleavage Mechanism | Advantages | Disadvantages | Example Application |

| Valine-Citrulline (Peptide) | Cathepsin B cleavage | High plasma stability, specific release in tumor cells. | Potential for immunogenicity. | Conjugation to a monoclonal antibody for targeted cancer therapy. |

| Hydrazone | Low pH (acid hydrolysis) | Simple synthesis, effective in acidic tumor microenvironments. | Potential for premature release in circulation. | Delivery of a cytotoxic agent to acidic intracellular compartments. |

| Disulfide | Reduction by glutathione | Selective release in the intracellular environment. | Can be susceptible to exchange reactions in plasma. | Intracellular delivery of a fluorescent probe for imaging. |

| Thioether (Non-cleavable) | Proteolytic degradation of the carrier | High plasma stability, well-defined stoichiometry. | Release of the drug with a linker remnant, which may affect activity. | Long-circulating prodrug that releases the active sulfonamide upon carrier degradation. |

Bioisosteric Replacements in Ethylbenzenesulfonamide Scaffolds

Bioisosterism is a strategy in medicinal chemistry used to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic profile ufrj.brnih.gov. In the context of this compound, bioisosteric replacements can be considered for both the ethyl group and the benzene (B151609) ring.

Bioisosteres for the Ethyl Group: The ethyl group can be replaced by other small alkyl or cyclic groups to probe the steric and electronic requirements of the target binding site.

Isopropyl group: This replacement increases the steric bulk, which could lead to enhanced binding affinity if the target has a suitable hydrophobic pocket.

Cyclopropyl group: This introduces conformational rigidity and can alter the electronic properties of the adjacent aromatic ring.

Trifluoromethyl group: This is a common bioisostere for a methyl or ethyl group that can significantly alter the electronic properties (due to its strong electron-withdrawing nature) and lipophilicity of the molecule, potentially improving metabolic stability.

Bioisosteres for the Benzene Ring: The benzene ring itself can be replaced with other aromatic or non-aromatic rings to modulate the compound's properties. Saturated bioisosteres of benzene, such as bicyclo[1.1.1]pentane and 2-oxabicyclo[2.2.2]octane, can lead to improved physicochemical properties like increased water solubility and enhanced metabolic stability enamine.net.

Table 4: Potential Bioisosteric Replacements in the this compound Scaffold

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Expected Change in Properties |

| Ethyl | Isopropyl | Increase steric bulk. | May improve binding affinity if a larger pocket is present. |

| Ethyl | Cyclopropyl | Introduce conformational restraint, alter electronics. | May improve binding affinity and metabolic stability. |

| Ethyl | Trifluoromethyl | Increase lipophilicity and metabolic stability. | Can alter pKa and binding interactions. |

| Benzene | Pyridine | Introduce a hydrogen bond acceptor, alter electronics. | Increased solubility, potential for new interactions with the target. |

| Benzene | Bicyclo[1.1.1]pentane | Improve physicochemical properties, "escape from flatland". | Increased solubility, improved metabolic stability, reduced lipophilicity. |

Three-Tails Approach in Benzenesulfonamide (B165840) Design

The "three-tails approach" is a rational drug design strategy that has been successfully applied to benzenesulfonamide-based inhibitors, particularly for enzymes like carbonic anhydrases acs.orgnih.govnih.gov. This approach involves the attachment of three distinct chemical moieties ("tails") to the benzenesulfonamide scaffold to optimize interactions with different regions of the enzyme's active site and achieve high affinity and selectivity.

This design strategy can be applied to the this compound core. The three tails are typically designed to interact with:

The catalytic metal ion and the bottom of the active site: This is the role of the sulfonamide group itself.

A hydrophobic region of the active site: One tail can be a lipophilic group that occupies a hydrophobic pocket.

A hydrophilic region of the active site or the enzyme surface: Another tail can be a polar or charged group that forms hydrogen bonds or ionic interactions with corresponding residues.

The 3-ethyl group can be considered as one of the "tails". Further derivatization at the sulfonamide nitrogen and another position on the aromatic ring would complete the three-tails design. For example, a long alkyl chain could be introduced on the sulfonamide nitrogen to occupy a hydrophobic channel, and a polar group could be introduced at the 4- or 6-position of the aromatic ring to interact with a hydrophilic region. A study on benzenesulfonamides incorporating ureidoethylaminobenzyl tails showed selective inhibitory profiles towards certain carbonic anhydrase isoforms nih.gov.

Table 5: Illustrative Design of a Three-Tailed this compound Analogue

| Position of Tail | Chemical Moiety | Rationale for Inclusion | Target Interaction |

| Position 1 (Sulfonamide) | -SO₂NH₂ | Zinc-binding group | Coordination with the catalytic zinc ion in carbonic anhydrase. |

| Position 3 (Aromatic Ring) | Ethyl group | Hydrophobic tail | Interaction with a hydrophobic sub-pocket in the active site. |

| Sulfonamide Nitrogen | -(CH₂)₄-O-CH₃ | Flexible hydrophobic tail | Exploration of a deeper hydrophobic channel. |

| Position 5 (Aromatic Ring) | -COOH | Hydrophilic tail | Formation of a salt bridge with a basic residue at the entrance of the active site. |

By systematically varying the nature and position of these three tails, it is possible to fine-tune the inhibitory potency and selectivity of this compound analogues for a specific biological target.

Advanced Analytical Methodologies for Characterizing 3 Ethylbenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like 3-Ethylbenzenesulfonamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the number and type of atoms and their connectivity.

One-dimensional ¹H (proton) and ¹³C NMR are fundamental for the initial structural verification of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a map of all the hydrogen atoms in the molecule. For this compound, the spectrum is predicted to show distinct signals for the ethyl group protons, the aromatic protons, and the sulfonamide protons.

Aromatic Region: The 1,3-disubstituted (meta) pattern on the benzene (B151609) ring results in four unique aromatic protons. These typically appear in the downfield region of the spectrum (δ 7.5-8.0 ppm). The proton situated between the two substituents (at the C2 position) is expected to be a singlet or a finely split triplet. The other three protons will show complex splitting patterns (triplets, doublets of doublets) due to their coupling with adjacent protons.

Ethyl Group: The ethyl group gives rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂-) deshielded by the aromatic ring (around δ 2.7 ppm), and a triplet for the terminal methyl protons (-CH₃-) further upfield (around δ 1.2 ppm). The integration of these signals will be in a 2:3 ratio, respectively. hmdb.ca

Sulfonamide Group: The two protons of the primary sulfonamide group (-SO₂NH₂) typically appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent and concentration, but it is often observed around δ 7.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals all the unique carbon atoms in the molecule. Due to the lack of symmetry in this compound, eight distinct signals are expected.

Aromatic Carbons: Six signals will correspond to the carbons of the benzene ring. The carbon atoms directly attached to the ethyl group (C3) and the sulfonamide group (C1) will have characteristic chemical shifts, with the C1 carbon being significantly influenced by the electron-withdrawing sulfonyl group.

Ethyl Group Carbons: Two signals will represent the ethyl group carbons: one for the methylene carbon (-CH₂-) and one for the methyl carbon (-CH₃-). rsc.org

The following table summarizes the predicted chemical shifts for this compound.

| Assignment | ¹H NMR Predicted δ (ppm) | ¹³C NMR Predicted δ (ppm) |

| -CH₃ | 1.25 (triplet) | ~15 |

| -CH₂- | 2.75 (quartet) | ~29 |

| Ar-H | 7.5 - 8.0 (multiplets) | - |

| -SO₂NH₂ | 7.2 (broad singlet) | - |

| Ar-C | - | 125 - 145 (6 signals) |

Note: Predicted values are based on spectral data from analogous compounds like ethylbenzene (B125841) and substituted benzenesulfonamides.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to investigate the spatial relationships between atoms, providing insights into the molecule's preferred conformation.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. For this compound, key expected NOE correlations would include:

Cross-peaks between the methylene protons (-CH₂-) of the ethyl group and the adjacent aromatic proton at the C2 and C4 positions.

Correlations between the sulfonamide protons (-NH₂) and the neighboring aromatic protons at the C2 and C4 positions. The presence and intensity of these cross-peaks can help determine the rotational preference of the ethyl and sulfonamide groups relative to the benzene ring.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): HOESY is a similar 2D technique that detects through-space interactions between different types of nuclei, most commonly ¹H and ¹³C. This can be used to confirm the spatial proximities suggested by NOESY. For instance, a HOESY experiment could show correlations between the ethyl group protons and the aromatic carbons, further solidifying the conformational analysis.

Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Pattern Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of polar molecules like sulfonamides. nih.govnih.gov It provides a highly accurate mass measurement, which is used to confirm the molecular formula.

For this compound (C₈H₁₁NO₂S), the exact monoisotopic mass is 185.0510 Da. In positive-ion mode ESI-MS, the compound is expected to be readily detected as the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of 186.0583.

Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation, providing structural information that confirms the identity of the compound. The fragmentation pattern is predictable and serves as a fingerprint. Expected fragmentation pathways for this compound would be similar to those of other benzenesulfonamides and include: researchgate.netresearchgate.net

Loss of sulfur dioxide (SO₂): A common fragmentation for sulfonamides.

Loss of the ethyl radical (•C₂H₅): Cleavage of the bond between the benzene ring and the ethyl group.

Cleavage of the C-S bond: Resulting in an ethylbenzene cation.

Loss of the amino group (•NH₂): From the sulfonamide moiety.

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₈H₁₂NO₂S]⁺ | 186.06 | Protonated Molecule |

| [M-NH₂+H]⁺ | [C₈H₁₁O₂S]⁺ | 171.04 | Loss of amino group |

| [M-SO₂+H]⁺ | [C₈H₁₂N]⁺ | 122.10 | Loss of sulfur dioxide |

| [C₆H₅SO₂]⁺ | [C₆H₅O₂S]⁺ | 141.00 | Benzenesulfonyl cation |

Chromatographic Techniques for Purity and Related Substances

Chromatography is essential for separating this compound from starting materials, by-products, and degradation products, thereby allowing for its purification and the assessment of its purity.

HPLC is the primary technique for determining the purity of non-volatile compounds like this compound. wu.ac.th A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. sielc.comgoogle.comgoogle.com

Method development involves optimizing several parameters to achieve good resolution between the main compound peak and any impurity peaks:

Stationary Phase: A C18 (octadecylsilane) column is a common first choice, offering excellent hydrophobic retention for the aromatic ring.

Mobile Phase: A mixture of water (often with a buffer like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used. google.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities.

Detection: UV detection is standard, as the benzene ring possesses a strong chromophore. The detection wavelength is typically set near the compound's absorbance maximum, predicted to be around 220-230 nm. google.com

Column Temperature: Maintaining a constant column temperature (e.g., 25-40 °C) ensures reproducible retention times. google.com

| Parameter | Typical Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

Gas chromatography can also be used for the analysis of benzenesulfonamides, particularly for volatile impurities. nih.govdntb.gov.ua However, the polar -SO₂NH₂ group in this compound can lead to poor peak shape and thermal degradation in the hot GC inlet.

To overcome these issues, derivatization is often employed. The acidic protons of the sulfonamide can be reacted with a silylating or acylating agent to create a more volatile and thermally stable derivative suitable for GC analysis. Alternatively, analysis may be possible on modern, highly polar, and thermally stable capillary columns without derivatization. When coupled with a mass spectrometer (GC-MS), this method provides excellent separation and definitive identification of components. researchgate.netchemistryworldconference.com

| Parameter | Typical Condition |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) |

| Derivatization | Optional (e.g., with BSTFA for silylation) |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques for the elucidation of molecular structures by identifying the functional groups present. In the characterization of this compound, these methods provide detailed information about the vibrational modes of its bonds and the electronic transitions within its aromatic system.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the different functional groups. The analysis of the this compound spectrum is based on the characteristic frequencies of its three main structural components: the sulfonamide group, the ethyl group, and the 1,3-disubstituted (meta) aromatic ring.

Key IR Absorption Bands for this compound:

Sulfonamide Group (-SO₂NH₂): The sulfonamide group is characterized by several strong and distinct absorption bands. The S=O stretching vibrations are particularly prominent, appearing as two strong bands corresponding to asymmetric and symmetric modes. libretexts.orgjst.go.jp For sulfonamides, these are typically observed in the ranges of 1370-1315 cm⁻¹ (asymmetric) and 1170-1155 cm⁻¹ (symmetric). libretexts.orgresearchgate.net The N-H stretching vibrations of the primary amine (-NH₂) in a sulfonamide typically appear in the region of 3349-3144 cm⁻¹. rsc.org The S-N stretching vibration is expected as a medium intensity band, which has been assigned in various sulfonamide derivatives in the range of 935-839 cm⁻¹. nih.govcdnsciencepub.com

Aromatic Ring (1,3-Disubstituted): The benzene ring exhibits several characteristic absorptions. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹ (usually 3100-3000 cm⁻¹). libretexts.orglibretexts.org In-ring C=C stretching vibrations produce sharp bands of variable intensity around 1600 cm⁻¹ and 1500-1430 cm⁻¹. libretexts.orgpressbooks.pub The substitution pattern on the benzene ring is often revealed by strong C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region. For 1,3-disubstituted (meta) rings, characteristic bands are expected in the 880-780 cm⁻¹ and 700 cm⁻¹ regions. instanano.comunitechlink.com

Ethyl Group (-CH₂CH₃): The aliphatic ethyl group shows C-H stretching and bending vibrations. The stretching vibrations for sp³-hybridized carbons occur below 3000 cm⁻¹, typically in the 2975-2845 cm⁻¹ range. docbrown.infodocbrown.info Bending vibrations for the methyl and methylene groups appear in the fingerprint region, around 1470-1370 cm⁻¹. docbrown.info

The table below summarizes the expected characteristic IR absorption bands for this compound based on established group frequencies.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment | Reference |

|---|---|---|---|---|

| 3350 - 3250 | Medium | N-H Stretch | Sulfonamide (-NH₂) | rsc.orgsemanticscholar.org |

| 3100 - 3000 | Weak to Medium | C-H Stretch | Aromatic Ring | libretexts.org |

| 2975 - 2850 | Medium | C-H Stretch | Ethyl Group (-CH₂, -CH₃) | docbrown.infodocbrown.info |

| 1600 - 1585 | Medium, Sharp | C=C Stretch | Aromatic Ring | libretexts.org |

| 1500 - 1430 | Medium, Sharp | C=C Stretch | Aromatic Ring | pressbooks.pub |

| 1470 - 1450 | Medium | C-H Bend (Scissoring) | Ethyl Group (-CH₂) | libretexts.org |

| 1370 - 1335 | Strong | S=O Asymmetric Stretch | Sulfonamide (-SO₂) | libretexts.org |

| 1170 - 1155 | Strong | S=O Symmetric Stretch | Sulfonamide (-SO₂) | libretexts.org |

| 935 - 830 | Medium | S-N Stretch | Sulfonamide | nih.govcdnsciencepub.com |

| 880 - 780 | Strong | C-H Out-of-Plane Bend | 1,3-Disubstituted Ring | instanano.comunitechlink.com |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information on the electronic transitions within a molecule that occur upon absorption of ultraviolet or visible light. instanano.com For aromatic compounds like this compound, the primary chromophore is the benzene ring. The absorption is mainly due to π → π* transitions of the electrons in the aromatic system. up.ac.zahnue.edu.vn

Benzene itself exhibits three main absorption bands: an intense primary band (E1 band) around 184 nm, a second primary band (E2 band) near 204 nm, and a much weaker, secondary band (B band) with fine vibrational structure around 255-260 nm. up.ac.zahnue.edu.vnspcmc.ac.in The bands at 184 nm and 204 nm are often referred to as K-bands, while the 256 nm band is known as the B-band. spcmc.ac.in

When substituents are attached to the benzene ring, they can cause shifts in the wavelength of maximum absorbance (λmax) and changes in molar absorptivity (ε). These shifts are known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths). The sulfonamide (-SO₂NH₂) and ethyl (-CH₂CH₃) groups on the benzene ring in this compound influence its UV spectrum.

Effect of Substituents: Both the sulfonamide and ethyl groups are expected to cause a bathochromic shift (red shift) in the primary and secondary absorption bands of the benzene chromophore. up.ac.zaspcmc.ac.in The non-bonding electrons on the nitrogen atom of the sulfonamide group can interact with the π-system of the ring, increasing the extent of conjugation and shifting the absorption to longer wavelengths. spcmc.ac.in Alkyl groups also typically produce a small bathochromic shift. spcmc.ac.in As a result, the B-band of this compound is expected to appear at a wavelength longer than the 256 nm observed for unsubstituted benzene, and its fine structure may be lost. spcmc.ac.in Studies on benzenesulfonamide (B165840) and its derivatives confirm these electronic transitions. nih.govsielc.com

The expected electronic transitions for this compound are summarized in the table below.

Table 2: Predicted UV-Visible Absorption Data for this compound

| Predicted λmax (nm) | Electronic Transition | Chromophore | Reference |

|---|---|---|---|

| ~210-220 | π → π* (E2-band) | Substituted Benzene Ring | up.ac.zahnue.edu.vn |

| ~260-270 | π → π* (B-band) | Substituted Benzene Ring | up.ac.zaspcmc.ac.innist.gov |

Crystal Engineering and Solid State Characteristics of 3 Ethylbenzenesulfonamide Derivatives

Single Crystal X-ray Diffraction Analysis for Molecular and Supramolecular Structure

Single crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystal. It provides detailed information on bond lengths, bond angles, and torsion angles, which define the molecular conformation. Furthermore, SC-XRD reveals the supramolecular structure, which is the organization of molecules in the crystal lattice through various non-covalent interactions.

Below is a table summarizing crystallographic data for representative benzenesulfonamide (B165840) derivatives, illustrating the structural diversity within this class of compounds.

| Compound Name | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

| N-[2-(Benzo[d] ontosight.aivulcanchem.comdioxol-5-yl)ethyl]-4-methylbenzenesulfonamide | C₁₆H₁₇NO₄S | Monoclinic | P2₁/n | a = 12.3265 Å, b = 9.9602 Å, c = 12.7021 Å, β = 100.59° | researchgate.net |

| N-Cyclohexyl-N-ethylbenzenesulfonamide (Polymorph II) | C₁₄H₂₁NO₂S | Monoclinic | P2₁/c | a = 10.038 Å, b = 11.021 Å, c = 13.568 Å, β = 104.99° | iucr.org |

| Copper(II) complex with (E)-4-(2-((2-hydroxybenzylidene)amino)ethyl)benzenesulfonamide | C₃₂H₃₂CuN₄O₆S₂ | Triclinic | P-1 | a = 9.245 Å, b = 10.334 Å, c = 11.231 Å, α = 66.08°, β = 71.18°, γ = 72.84° | nih.gov |

Intermolecular Interactions in Crystal Lattices

The stability and packing of molecules in a crystal are governed by a delicate balance of various intermolecular interactions. In benzenesulfonamide derivatives, hydrogen bonds and π-interactions are particularly dominant.

The sulfonamide group (-SO₂NH-) is a potent hydrogen-bonding moiety, with the N-H group acting as a hydrogen bond donor and the sulfonyl oxygen atoms (O=S=O) acting as acceptors. In secondary sulfonamides (where the nitrogen is bonded to one hydrogen and one carbon), these interactions typically form robust and predictable patterns known as synthons.

The two most common hydrogen-bonding motifs are:

Dimer Motif: Two molecules form a cyclic dimer through a pair of N-H···O hydrogen bonds, creating an R²₂(8) graph set notation. researchgate.net

Catemer (Chain) Motif: Molecules are linked into infinite chains via a single N-H···O hydrogen bond. This can occur when either the syn or anti oxygen atom of the SO₂ group acts as the acceptor. epa.gov

The choice between a dimer and a catemer synthon can be influenced by factors such as steric hindrance from substituents and the presence of other competing interactions. epa.gov Analysis of crystal structures shows that the probability of forming either a dimer or a catemer motif in secondary sulfonamides is nearly equal. epa.gov

The benzene (B151609) ring in 3-ethylbenzenesulfonamide derivatives is a key participant in various non-covalent interactions that contribute to crystal cohesion.

π-π Stacking: This interaction involves the face-to-face or offset stacking of aromatic rings. In some conformationally flexible sulfonamides, different conformations can either promote or hinder intermolecular π-π stacking. dntb.gov.ua For example, specific dihedral angles in some structures have been observed to optimize π-π stacking interactions between rings. vulcanchem.com

C-H···π Interactions: These are weaker hydrogen bonds where a C-H bond acts as the donor and the electron cloud of an aromatic ring acts as the acceptor. These interactions are frequently observed in the crystal packing of aromatic sulfonamides. dntb.gov.ua

C-H···O Interactions: Weak hydrogen bonds between a carbon-hydrogen bond and a sulfonyl oxygen atom also play a significant role in differentiating the molecular packing, especially in polymorphic systems. epa.gov

Polymorphism and Crystallization Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. These different forms, or polymorphs, can have different physical properties, such as solubility, melting point, and stability. The study of polymorphism in benzenesulfonamides is crucial, particularly for pharmaceutical applications.

Research has shown that N-phenyl benzene sulfonamides can exhibit dimorphism and even trimorphism. epa.gov The specific polymorph obtained is often dependent on the choice of crystallization solvent. The key structural difference between polymorphs in these systems is frequently the hydrogen bonding motif, where one form might exhibit the dimer synthon and another might show the catemer synthon. epa.gov Such cases are referred to as "synthon polymorphs."

The characterization of these different crystalline solids is typically performed using a combination of techniques:

Powder X-ray Diffraction (PXRD) : To identify the crystalline phase.

Differential Scanning Calorimetry (DSC) : To study thermal transitions between polymorphs.

Hot Stage Microscopy (HSM) : For visual observation of phase transitions. epa.gov

Spectroscopy (IR and Raman) : To detect differences in vibrational modes corresponding to different intermolecular interactions. epa.gov

Solid-State Conformation and its Relation to Solution Conformation

Molecules with rotatable bonds, such as those with an ethyl linker, can adopt different conformations. acs.org The conformation observed in the solid state (determined by SC-XRD) is the one that allows for the most efficient crystal packing and stabilization through intermolecular forces. However, this may not be the lowest energy conformation of an isolated molecule or the dominant conformation in solution.

Studies on conformationally flexible sulfonamides containing an ethyl spacer between the sulfonamide nitrogen and another aromatic ring have investigated the relationship between solid-state and solution-state conformations. acs.org

Solid-State Conformation: Crystal structure analysis can reveal different arrangements, such as syn (where the two aromatic rings are folded towards each other), anti (where they are extended away from each other), or midway conformations. The adoption of a specific conformation in the crystal is often a result of the interplay between intramolecular forces (like π-stacking between the rings in a syn conformation) and intermolecular forces (like hydrogen bonding). acs.org

Solution-State Conformation: Techniques like 2D Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Nuclear Overhauser Effect Spectroscopy (NOESY), are used to probe which conformation is prevalent in solution. These experiments can substantiate whether a conformation, such as the folded syn form, persists when the constraints of the crystal lattice are removed. acs.org

Theoretical calculations using methods like Density Functional Theory (DFT) can also be employed to calculate the relative energies of different conformations, helping to confirm the stability of the arrangements observed experimentally in both the solid and solution phases. acs.org

Environmental Chemistry and Degradation Pathways of Sulfonamide Compounds

Chemical Degradation Pathways in Aquatic Systems

The transformation and degradation of sulfonamide compounds in aquatic environments are primarily governed by oxidative and hydrolytic processes. These pathways determine the persistence and potential impact of these compounds in ecosystems.

Oxidative Degradation Mechanisms

Oxidative degradation is a significant pathway for the transformation of many organic pollutants in water, including sulfonamides. This process often involves reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻). Advanced oxidation processes (AOPs), which generate these highly reactive species, have been shown to effectively degrade sulfonamides. mdpi.com

Common oxidative degradation mechanisms for sulfonamides include:

Hydroxylation: The addition of a hydroxyl group to the aromatic ring is a frequent initial step in the oxidative degradation of sulfonamides. mdpi.com

Cleavage of the Sulfonamide Bond (S-N bond): This is a critical step in the breakdown of the sulfonamide structure, leading to the formation of separate aniline (B41778) and benzenesulfonic acid derivatives.

SO₂ Extrusion: The elimination of sulfur dioxide from the molecule is another identified pathway in the fragmentation of aromatic sulfonamides. mdpi.comresearchgate.net This process can be a thermodynamically favorable mechanism. researchgate.net

Modification of the Amino Group: The amino group can undergo oxidation, leading to the formation of nitroso or nitro derivatives.

While specific studies on 3-Ethylbenzenesulfonamide are limited, research on analogous compounds like benzenesulfonamide (B165840) and its derivatives indicates that these oxidative pathways are likely applicable. researchgate.net

Hydrolytic Stability and Transformation Products

Hydrolysis is another key abiotic degradation process for many chemical compounds in water. The stability of the sulfonamide bond towards hydrolysis is a critical factor in determining the persistence of these compounds.

Generally, sulfonamides are considered to be relatively stable to hydrolysis under neutral pH conditions. encyclopedia.pub However, the rate of hydrolysis can be significantly influenced by pH. Acid-catalyzed hydrolysis of benzenesulfonamides has been observed, with the rate being enhanced by the presence of ortho-alkyl substituents, which is attributed to the relief of initial-state strain in the transition state. capes.gov.br Conversely, under alkaline conditions, hydrolysis can also occur.

Forced degradation studies on related compounds have identified several transformation products resulting from hydrolysis. For instance, the hydrolysis of glipizide, a more complex sulfonamide, under acidic conditions at elevated temperatures yielded products such as 4-(2-aminoethyl) benzenesulfonamide. researchgate.net This suggests that under certain conditions, the core benzenesulfonamide structure can be a stable transformation product of more complex parent compounds.

Factors Influencing Chemical Degradation Rates

Several environmental factors can influence the rate at which sulfonamides degrade in aquatic systems. These include:

pH: The pH of the water can significantly affect both oxidative and hydrolytic degradation rates. For example, the speciation of sulfonamides (neutral, cationic, or anionic form) is pH-dependent, which in turn influences their reactivity with oxidants. The rate of acid-catalyzed hydrolysis is, by definition, dependent on pH.

Temperature: Higher temperatures generally increase the rates of both oxidative and hydrolytic degradation reactions. researchgate.net

Presence of Oxidants and Catalysts: The concentration and type of ROS generators (e.g., ozone, hydrogen peroxide, persulfate) and catalysts (e.g., iron ions) are critical for oxidative degradation. mdpi.com For instance, the Fe(VI)/sulfite system has been shown to be highly effective in degrading sulfonamides. mdpi.com

Presence of Other Substances: The presence of natural organic matter (NOM) and certain inorganic ions (e.g., bicarbonate, chloride) can impact degradation rates. NOM can act as a photosensitizer, potentially accelerating photodegradation, but it can also scavenge radicals, thereby inhibiting oxidative degradation. mdpi.com

Spectroscopic and Chromatographic Methods for Degradation Product Identification

The identification and characterization of degradation products are crucial for understanding the complete environmental fate of sulfonamides. The primary analytical technique used for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). sci-hub.semdpi.com

Liquid Chromatography (LC): LC, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is used to separate the parent compound from its various degradation products in a complex mixture. Reversed-phase chromatography with C18 columns is commonly employed. sci-hub.se